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molecular formula C7H8N2O3 B3038608 3-Amino-4-methoxypicolinic acid CAS No. 870997-76-5

3-Amino-4-methoxypicolinic acid

Cat. No. B3038608
M. Wt: 168.15 g/mol
InChI Key: TXYTXTGLTHEDPC-UHFFFAOYSA-N
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Patent
US07960394B2

Procedure details

4-Methoxy-3-nitropyridine-2-carboxylic acid (1.35 g, 6.81 mmol), sodium hydrogencarbonate (690 mg, 817 mmol), water (10 mL) and 10% palladium-carbon (135 mg) were stirred in a hydrogen atmosphere at room temperature for 24 hours. The reaction solution was filtered through Celite, the Celite was washed with water and methanol, and the mother liquid was concentrated. 2 N hydrochloric acid was added to the resulting residue, and the solution was controlled to have a pH of 1. The reaction solution was stirred at 0° C. for 1 hour, and the resulting pale gray solid was taken out through filtration and dried to obtain the intended compound (940 mg, 56%).
Name
4-Methoxy-3-nitropyridine-2-carboxylic acid
Quantity
1.35 g
Type
reactant
Reaction Step One
Quantity
690 mg
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Name
palladium-carbon
Quantity
135 mg
Type
catalyst
Reaction Step One
Name
Quantity
10 mL
Type
solvent
Reaction Step One
Yield
56%

Identifiers

REACTION_CXSMILES
[CH3:1][O:2][C:3]1[CH:8]=[CH:7][N:6]=[C:5]([C:9]([OH:11])=[O:10])[C:4]=1[N+:12]([O-])=O.C(=O)([O-])O.[Na+].[H][H]>[C].[Pd].O>[NH2:12][C:4]1[C:5]([C:9]([OH:11])=[O:10])=[N:6][CH:7]=[CH:8][C:3]=1[O:2][CH3:1] |f:1.2,4.5|

Inputs

Step One
Name
4-Methoxy-3-nitropyridine-2-carboxylic acid
Quantity
1.35 g
Type
reactant
Smiles
COC1=C(C(=NC=C1)C(=O)O)[N+](=O)[O-]
Name
Quantity
690 mg
Type
reactant
Smiles
C(O)([O-])=O.[Na+]
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
[H][H]
Name
palladium-carbon
Quantity
135 mg
Type
catalyst
Smiles
[C].[Pd]
Name
Quantity
10 mL
Type
solvent
Smiles
O

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
0 °C
Stirring
Type
CUSTOM
Details
The reaction solution was stirred at 0° C. for 1 hour
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

FILTRATION
Type
FILTRATION
Details
The reaction solution was filtered through Celite
WASH
Type
WASH
Details
the Celite was washed with water and methanol
CONCENTRATION
Type
CONCENTRATION
Details
the mother liquid was concentrated
ADDITION
Type
ADDITION
Details
2 N hydrochloric acid was added to the resulting residue
FILTRATION
Type
FILTRATION
Details
the resulting pale gray solid was taken out through filtration
CUSTOM
Type
CUSTOM
Details
dried

Outcomes

Product
Details
Reaction Time
1 h
Name
Type
product
Smiles
NC=1C(=NC=CC1OC)C(=O)O
Measurements
Type Value Analysis
AMOUNT: MASS 940 mg
YIELD: PERCENTYIELD 56%
YIELD: CALCULATEDPERCENTYIELD 82.1%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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